

Technical Guide: Solubility, Handling, and SPPS Integration of Fmoc-4-oxo-pipecolic Acid

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Compound of Interest

Compound Name: (S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid

CAS No.: 1221793-43-6

Cat. No.: B2986938

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Executive Summary

Fmoc-4-oxo-pipecolic acid (Fmoc-4-oxo-Pip-OH) is a critical non-proteinogenic amino acid building block used to introduce conformational constraints and orthogonal functional handles (ketones) into peptide backbones. Structurally analogous to proline but with a six-membered ring and a C4-ketone, it offers unique opportunities for chemoselective ligation (e.g., oxime/hydrazone formation) and backbone rigidification.

However, its integration into Solid-Phase Peptide Synthesis (SPPS) presents distinct physicochemical challenges compared to standard amino acids. The ketone moiety increases polarity while the secondary amine steric profile hinders coupling efficiency. This guide provides a validated framework for solubilization, storage, and experimental handling to ensure high-fidelity synthesis.

Physicochemical Profile & Solubility Data

Structural Determinants of Solubility

- **Lipophilicity:** The Fmoc (fluorenylmethoxycarbonyl) group dominates the solubility profile, driving high solubility in organic solvents like DMF and DCM.
- **Polarity:** The C4-ketone increases polarity relative to the parent pipercolic acid but does not introduce hydrogen bond donors, minimizing intermolecular aggregation in the monomeric state.
- **Sterics:** The six-membered piperidine ring creates significant steric bulk, affecting dissolution kinetics and coupling rates.

Solubility Data Table

Data derived from structural analogs (Fmoc-Pro-OH, Fmoc-Pip-OH) and standard SPPS solvent compatibility profiles.

Solvent	Solubility Rating	Recommended Conc. (Stock)	Notes
DMF (N,N-Dimethylformamide)	High	0.2 M – 0.5 M	Primary Solvent. Standard for SPPS. Dissolves readily with vortexing.
NMP (N-methyl-2-pyrrolidone)	High	0.2 M – 0.5 M	Preferred for "difficult sequences" or if aggregation is suspected.
DCM (Dichloromethane)	Moderate	0.1 M – 0.3 M	Good for swelling resins (e.g., 2-CTC) but lower capacity for activated esters.
MeOH/EtOH	Low/Avoid	N/A	AVOID. Potential for hemiacetal/acetal formation with the ketone; poor Fmoc solubility.
Water	Insoluble	N/A	Precipitates immediately.

Solubility Validation Protocol (Self-Validating System)

Since batch-to-batch purity variations affect saturation limits, use this protocol to validate your specific lot.

- Weighing: Weigh 36.5 mg of Fmoc-4-oxo-Pip-OH (approx. 0.1 mmol).[1]
- Solvent Addition: Add 200 μ L of amine-free DMF (Target: 0.5 M).
- Agitation: Vortex for 30 seconds.
 - Result A (Clear): Solubility > 0.5 M. Proceed to synthesis.

- Result B (Cloudy/Particulate): Add 300 μ L DMF (Target: 0.2 M) and sonicate for 1 min.
- Visual Check: Hold vial against a black background. If particulates persist at 0.2 M, filter through a 0.45 μ m PTFE syringe filter before use to prevent resin clogging.

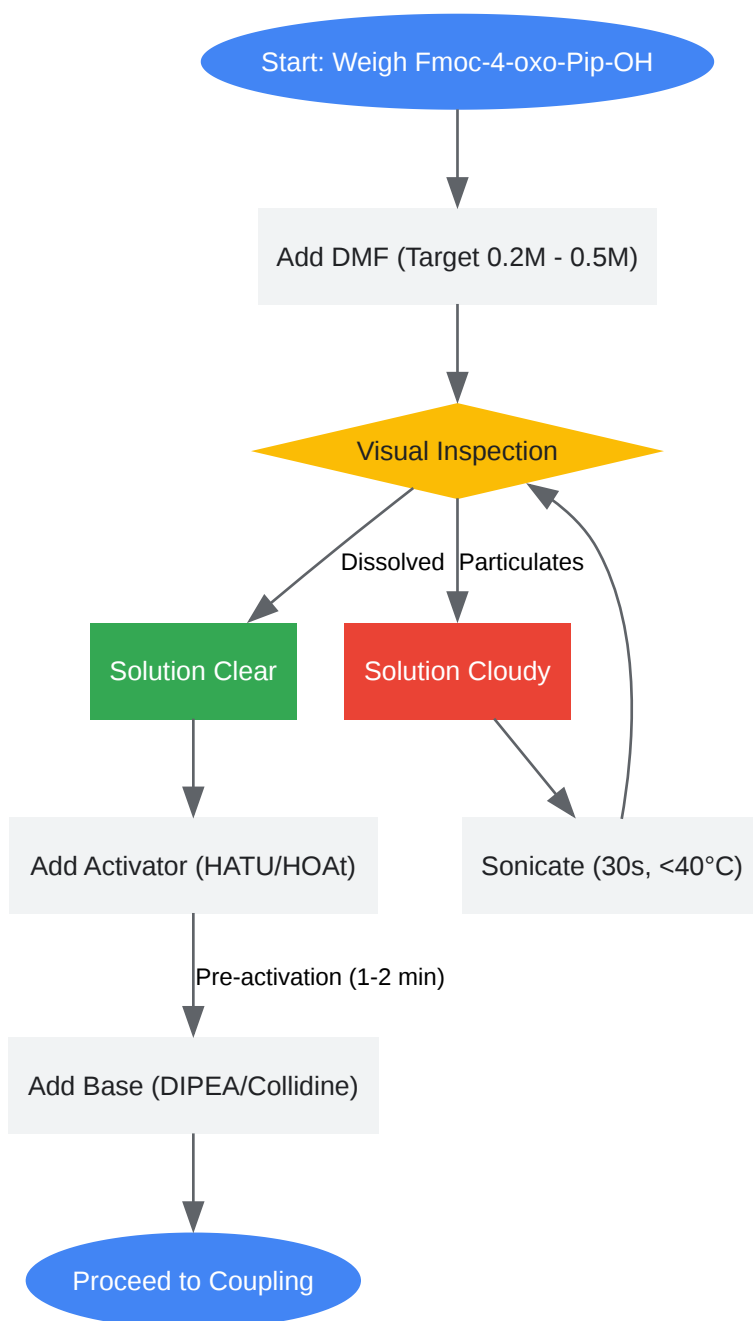
Handling & Stability Workflows

Storage and Stability[2]

- Temperature: Store at +2°C to +8°C.
- Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) if possible.
- Ketone Reactivity: The C4-ketone is electrophilic.
 - Risk:[2] Schiff base formation with primary amines is slow but possible if left in deprotection solution (20% piperidine) for extended periods.
 - Mitigation: Do not premix with deprotection reagents. Wash resin thoroughly after Fmoc removal before adding the activated amino acid.

Dissolution & Activation Workflow

The following diagram outlines the critical decision path for preparing the building block for coupling.



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Figure 1: Decision matrix for the solubilization and activation of Fmoc-4-oxo-pipecolic acid.

SPPS Integration Protocols

Coupling Strategy (The "Difficult Coupling" Rule)

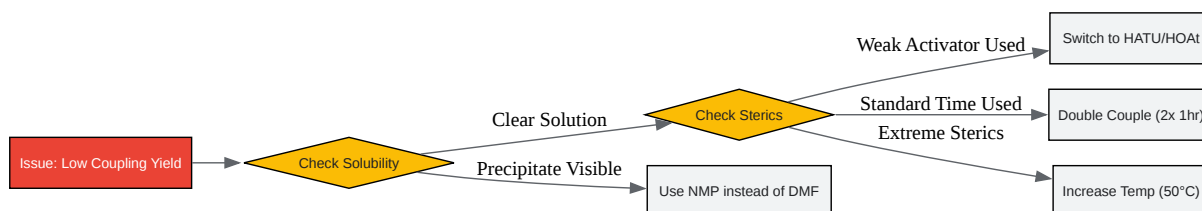
Fmoc-4-oxo-Pip-OH is a secondary amino acid. The nucleophile (the amine on the resin) is hindered if the previous residue is also bulky, and the electrophile (the activated 4-oxo-Pip) is sterically demanding.

- Activator: Use HATU/HOAt or PyAOP. Avoid HBTU/TBTU for difficult couplings involving secondary amines.
- Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).
- Stoichiometry: 3-4 equivalents relative to resin loading.
- Coupling Time: Double coupling (2 x 1 hour) is recommended.

Step-by-Step Protocol

- Resin Preparation: Swell resin (e.g., 2-CTC or Rink Amide) in DCM for 30 mins.
- Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash extensively (5 x DMF) to remove all traces of piperidine (prevents side reactions with the ketone).
- Activation (In Vial):
 - Dissolve Fmoc-4-oxo-Pip-OH (4 eq) in DMF.
 - Add HATU (3.9 eq).
 - Add DIPEA (8 eq).
 - Wait 30-60 seconds for color change (yellow to orange).
- Coupling: Transfer activated solution to resin.^[1] Agitate for 60 mins.
- Monitoring: Standard Kaiser test (ninhydrin) will not work for the next step if deprotecting 4-oxo-Pip (secondary amine). Use Chloranil test or p-Nitrophenol ester test to monitor coupling to the secondary amine of 4-oxo-Pip in the subsequent step.

Troubleshooting Diagram



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Figure 2: Troubleshooting logic for optimizing coupling efficiency.

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